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**Abstract
These application notes provide detailed protocols and dosage calculation guidelines for the

use of lansoprazole in various in vivo rat models of gastric ulcers. This document is intended

for researchers, scientists, and drug development professionals working in gastroenterology

and pharmacology. It summarizes effective dose ranges from the literature, outlines specific

experimental procedures for common ulcer models, and presents the underlying mechanisms

of lansoprazole's gastroprotective effects.

Introduction to Lansoprazole
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion

by irreversibly binding to and inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal

cells.[1][2] Beyond its primary antisecretory function, lansoprazole exhibits gastroprotective

effects through mechanisms that include the reduction of oxidative stress and modulation of

inflammatory pathways.[3][4] Its efficacy and multifaceted action make it a standard compound

for studying anti-ulcer therapies in preclinical rat models.

Dosage Calculation and Administration
Human to Rat Dose Conversion
Translating a human dose to a rat dose is typically done using Body Surface Area (BSA)

normalization, as it accounts for differences in metabolic rates between species.[5][6] The
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Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) for rats

using a conversion factor.

The formula is: Rat Dose (mg/kg) = Human Dose (mg/kg) × (Human K_m / Rat K_m)

Where the K_m factor (Body Weight / BSA) is approximately:

Human: 37

Rat: 6

Therefore, the conversion factor from human to rat is approximately 6.2 (37/6).[5][7][8]

Example Calculation: For a standard human dose of 30 mg for a 60 kg person (0.5 mg/kg): Rat

Dose = 0.5 mg/kg × 6.2 ≈ 3.1 mg/kg

This calculated dose serves as a starting point for dose-response studies. Published literature

demonstrates that effective doses in rats can range from 1 mg/kg to over 100 mg/kg depending

on the ulcer model and administration route.[9][10][11]

Vehicle and Route of Administration
Lansoprazole is typically suspended in a vehicle for oral administration (intragastric gavage,

i.g.). Common vehicles include:

0.5% or 1% Carboxymethylcellulose (CMC) solution.[12]

Saline solution.

For intravenous (i.v.) or subcutaneous (s.c.) administration, appropriate sterile solutions should

be prepared. The administration volume for oral gavage in rats is typically 1-10 mL/kg.

Summary of Lansoprazole Dosages in Rat Ulcer
Models
The following table summarizes lansoprazole dosages and their effects as reported in various

preclinical studies.
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Ulcer Model Rat Strain
Lansoprazo
le Dose

Route
Observed
Effect &
Notes

Reference

Ethanol-

Induced
Wistar 30 mg/kg

Intragastric

(i.g.)

Significantly

reduced

gastric

mucosal

injury.

[13]

Acidified

Ethanol
Not Specified 1-20 mg/kg

Oral (p.o.) or

Subcutaneou

s (s.c.)

Dose-

dependent

protection

against

gastric

lesions.

[9]

Indomethacin

-Induced

Sprague-

Dawley

0.10 mg/kg

(ID50)

Intravenous

(i.v.)

Inhibited

development

of gastric

lesions.

[14]

Indomethacin

-Induced

Sprague-

Dawley
3-30 µmol/kg

Intragastric

(i.g.)

Dose-

dependently

prevented

lesion

formation;

99%

inhibition at

30 µmol/kg.

[15]

Indomethacin

-Induced
Not Specified 1-20 mg/kg

Oral (p.o.) or

Subcutaneou

s (s.c.)

Dose-

dependent

protection

against

gastric

lesions.

[9]

Indomethacin

-Induced

Sprague-

Dawley

18-90

µmol/kg

Oral (p.o.) 90 µmol/kg

markedly

[4][16]
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prevented

injuries and

reversed

effects on

oxidative

stress

markers.

Indomethacin

-Induced

(Intestinal)

Not Specified 30-100 mg/kg Oral (p.o.)

Dose-

dependently

reduced

severity of

intestinal

lesions.

[11]

Acetic Acid-

Induced
Not Specified

5 and 25

mg/kg
Not Specified

Dose-

dependently

increased

VEGF

expression

and cell

proliferation

at the ulcer

margin.

[17]

Acetic Acid-

Induced
Not Specified

1.35, 2.7, and

5.4 mg/kg

Intragastric

(i.g.)

Significantly

reduced the

gastric ulcer

area over 7

days of

treatment.

[1]

Pylorus

Ligation
Albino 20 mg/kg Oral (p.o.)

Provided

79.78% ulcer

protection.

[18]

Aspirin-

Induced
Albino 30 mg/kg Not Specified

Reduced

ulcer index

from ~6.3 to

~3.3.

[19]
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Safety/Toxicit

y Study

Sprague-

Dawley

5, 15, 50, 150

mg/kg/day
Oral (p.o.)

NOEL (No-

Observed-

Effect Level)

was similar to

adults. Doses

≥50

mg/kg/day

showed some

side effects.

[10][20]

Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of lansoprazole in

a rat ulcer model.
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Phase 1: Preparation

Phase 2: Experiment

Phase 3: Analysis

Animal Acclimatization
(1 week)

Fasting
(18-24 hours, water ad libitum)

Randomization into Groups
(e.g., Control, Vehicle, Lansoprazole)

Lansoprazole Administration
(e.g., 30-60 min pre-ulcerogen)

Ulcer Induction
(e.g., Ethanol, Indomethacin)

Euthanasia & Stomach Excision
(Specified time post-induction)

Macroscopic Evaluation
(Ulcer Index Calculation)

Histopathology & Biochemical Assays
(e.g., MPO, MDA, GSH)

Click to download full resolution via product page

Caption: General workflow for in vivo rat ulcer model studies.

Protocol 1: Ethanol-Induced Gastric Ulcer Model
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This model is used to evaluate the cytoprotective effects of a compound. Ethanol rapidly

induces hemorrhagic lesions in the gastric mucosa.

Materials:

Male Wistar or Sprague-Dawley rats (180-220 g).

Lansoprazole.

Vehicle (e.g., 0.5% CMC).

Ethanol (e.g., 60% or absolute).[9][13]

Oral gavage needles.

Procedure:

Fast rats for 24 hours prior to the experiment, with free access to water.

Administer lansoprazole (e.g., 30 mg/kg) or vehicle solution orally (i.g.).[13]

After 30-60 minutes, administer 1 mL of ethanol (per rat or per specified weight) via oral

gavage to induce ulcers.[9]

One hour after ethanol administration, euthanize the rats via cervical dislocation or CO2

asphyxiation.

Immediately excise the stomach, open it along the greater curvature, and gently rinse with

saline.

Pin the stomach flat on a board and score the visible hemorrhagic lesions to calculate the

Ulcer Index (UI).

Ulcer Index Calculation: The sum of the lengths (in mm) of all lesions for each stomach is

used as the ulcer index. The percentage of ulcer inhibition is calculated as: [(UI_control -

UI_treated) / UI_control] × 100.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11906479/
https://pubmed.ncbi.nlm.nih.gov/7594340/
https://pubmed.ncbi.nlm.nih.gov/7594340/
https://pubmed.ncbi.nlm.nih.gov/11906479/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Indomethacin (NSAID)-Induced Gastric Ulcer
Model
This model mimics ulcers caused by non-steroidal anti-inflammatory drugs, which involve the

inhibition of prostaglandin synthesis.

Materials:

Male Wistar or Sprague-Dawley rats (180-220 g).

Lansoprazole.

Vehicle.

Indomethacin (suspended in a suitable vehicle like 1% CMC).

Procedure:

Fast rats for 24 hours prior to the experiment, with free access to water.

Administer lansoprazole (e.g., 10-30 µmol/kg) or vehicle solution orally (i.g.).[15]

After 30 minutes, administer indomethacin orally or subcutaneously at a dose of 20-30

mg/kg.[9][21]

Return rats to their cages with free access to water.

After 6 hours, euthanize the rats.[9][21]

Excise the stomach and calculate the Ulcer Index as described in Protocol 4.2.

Protocol 3: Pylorus Ligation-Induced Ulcer Model
This model, also known as the Shay rat model, evaluates the effect of a compound on gastric

acid secretion. Ulcers are induced by the accumulation of gastric acid and pepsin following the

ligation of the pyloric sphincter.[22]

Materials:
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Male Wistar rats (150-200 g).

Lansoprazole.

Vehicle.

Anesthetic (e.g., ether, ketamine/xylazine).

Surgical tools.

Procedure:

Fast rats for 24 hours (some protocols suggest 36-48 hours) before surgery, with free access

to water.[22]

Administer lansoprazole (e.g., 20 mg/kg) or vehicle, typically 30 minutes before the surgery.

[18]

Anesthetize the rat. Make a small midline abdominal incision below the xiphoid process to

expose the stomach.

Carefully lift the stomach and ligate the pyloric sphincter with a silk suture. Be cautious not to

obstruct blood flow.

Close the abdominal wall with sutures.

After 4 hours (or up to 19 hours in some variations), euthanize the rat.[22]

Excise the stomach, collecting the gastric contents into a centrifuge tube.

Measure the volume of gastric juice and determine its pH.

Titrate the gastric juice with 0.01 N NaOH to determine free and total acidity.

Open the stomach and score for ulcers as described in Protocol 4.2.

Lansoprazole's Gastroprotective Signaling
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Lansoprazole's protective effects extend beyond acid suppression. In models of chemically-

induced injury, its mechanism involves mitigating oxidative stress.

Ulcerogen
(e.g., Ethanol, NSAIDs)

Increased Oxidative Stress

induces

↑ Lipid Peroxidation
(e.g., Malondialdehyde - MDA)

↓ Antioxidant Defense
(e.g., Glutathione - GSH)

Gastric Mucosal Damage
(Lesions, Necrosis)

Lansoprazole

reduces

preserves

Click to download full resolution via product page

Caption: Lansoprazole's role in mitigating oxidative stress.

Studies show that in addition to inhibiting acid secretion, lansoprazole pretreatment can

counteract the increase in mucosal malondialdehyde (MDA) and the decrease in reduced

glutathione (GSH) levels caused by ulcerogens.[3][4] This antioxidant property contributes

significantly to its gastroprotective effects, independent of its impact on prostaglandin

synthesis.[3][13]

Conclusion
The effective dosage of lansoprazole in rat ulcer models is highly dependent on the specific

model used to induce gastric injury. For models involving direct mucosal damage (e.g.,

ethanol), higher cytoprotective doses (10-30 mg/kg) are common. For models where acid is a

primary factor (e.g., pylorus ligation, NSAID-induced), lower antisecretory doses (1-10 mg/kg)
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can show significant efficacy. Researchers should use the provided data and protocols as a

guide to design dose-response studies to determine the optimal dose for their specific

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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